N-Methyl fenoldopam hydrochloride
Description
Properties
CAS No. |
104130-00-9 |
|---|---|
Molecular Formula |
C17H19Cl2NO3 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrochloride |
InChI |
InChI=1S/C17H18ClNO3.ClH/c1-19-7-6-12-13(8-15(21)17(22)16(12)18)14(9-19)10-2-4-11(20)5-3-10;/h2-5,8,14,20-22H,6-7,9H2,1H3;1H |
InChI Key |
YJGGPTFGAQRAOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=C(C=C3)O)O)O)Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for N Methyl Fenoldopam Hydrochloride
N-Methyl fenoldopam (B1199677) hydrochloride is recognized as a derivative and a potential impurity in the synthesis of fenoldopam, a compound used for its vasodilatory effects. biomart.cndrugbank.com The synthesis of N-Methyl fenoldopam hydrochloride is intrinsically linked to the synthesis of its parent compound, fenoldopam.
The foundational structure of fenoldopam, a benzazepine derivative, is typically synthesized through a multi-step process. A key step involves the alkylation of a primary amine. google.com For instance, a common route involves the condensation of a phenethylamine (B48288) derivative, such as 2-chlorohomoveratrylamine, with a styrene (B11656) oxide, like p-methoxystyrene oxide. google.com This reaction forms a crucial intermediate of the benzazepine core.
The specific creation of N-Methyl fenoldopam involves the methylation of the secondary amine present in the fenoldopam structure. This transformation can be achieved through various methylation techniques common in organic synthesis. One such method involves reacting the parent compound, fenoldopam, with a suitable methylating agent, which introduces a methyl group onto the nitrogen atom of the azepine ring. patsnap.com
Chemical derivatization of the core fenoldopam molecule can be approached in several ways to modify its properties. google.com These modifications can occur at the phenolic hydroxyl groups or the secondary amine. To control the derivatization process, the ortho phenolic groups can be protected first, for example, through complexation or acetal (B89532) formation, which allows for selective reaction on the third phenolic group. google.com Further derivatization can involve:
Covalent binding : Attaching hydrophilic or hydrophobic residues to the phenolic hydroxyl groups or the amine group. google.com
Salt formation : Creating salts with biocompatible bases at the phenolic groups or with an acid at the amine group. google.com
Research into analogues has led to the synthesis of various substituted 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. Studies have shown that N-methyl analogues of fenoldopam can possess significant antagonist potency, as measured by their ability to inhibit dopamine (B1211576) stimulation in research models. nih.gov
Advanced Characterization Techniques for Structural Elucidation in Research
The definitive identification and structural confirmation of N-Methyl fenoldopam (B1199677) hydrochloride and its related derivatives rely on a suite of advanced analytical techniques. These methods are crucial for verifying the molecular structure, determining purity, and understanding its three-dimensional conformation.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for both the separation and identification of fenoldopam and its derivatives from complex matrices like human plasma. researchgate.net
Chromatographic Separation : UPLC provides rapid and high-resolution separation of the target compound from other substances. researchgate.net
Mass Spectrometric Detection : ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry) allows for highly sensitive and specific detection. The instrument measures the mass-to-charge ratio of the parent ion of N-Methyl fenoldopam and its subsequent fragment ions. This fragmentation pattern serves as a molecular fingerprint, confirming the compound's identity. researchgate.net
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for visualizing the structures of large biomolecular complexes at near-atomic resolution. Recent studies have utilized cryo-EM to reveal the unusual binding of two fenoldopam molecules within the D1 dopamine (B1211576) receptor. acs.org This technique provides invaluable insight into how the ligand interacts with its biological target, which can be extended to understand the binding of its N-methylated derivative.
Other essential characterization techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is indispensable for the complete structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom (specifically hydrogen and carbon), allowing scientists to piece together the molecular structure and confirm the precise location of the methyl group on the nitrogen atom of the benzazepine ring.
High-Performance Liquid Chromatography (HPLC) : Often used in conjunction with other detectors, HPLC is a fundamental technique for purifying compounds and analyzing the purity of a synthetic batch. psu.edu Pre-column or post-column derivatization can be employed to enhance the detectability of compounds that lack a strong chromophore. psu.edu
A summary of these techniques and their applications is provided in the table below.
| Technique | Application in Characterization | Key Information Provided |
| UPLC-MS/MS | Separation, identification, and quantification of the compound in complex mixtures. researchgate.net | Molecular weight, fragmentation pattern, and concentration. |
| Cryo-EM | Visualization of the compound's interaction with its biological receptor target. acs.org | High-resolution 3D structure of the ligand-receptor complex. |
| NMR Spectroscopy | Complete and unambiguous structural elucidation. | Atomic connectivity, chemical environment of atoms, and stereochemistry. |
| HPLC | Purification and purity assessment of the synthesized compound. psu.edu | Retention time, separation from impurities, and relative purity. |
These advanced methods are critical in research settings for ensuring the identity and purity of N-Methyl fenoldopam hydrochloride and for exploring its interactions and potential modifications.
Molecular Pharmacology and Receptor Interaction Profiles of N Methyl Fenoldopam Hydrochloride
Dopamine (B1211576) Receptor Subtype Binding Affinities and Selectivity
Fenoldopam (B1199677) is recognized primarily as a potent and selective agonist for the D1-like dopamine receptors. drugbank.com Its interaction with dopamine receptors is nuanced, with a distinct profile of high affinity for the D1-like family and significantly lower affinity for the D2-like family.
Fenoldopam demonstrates high affinity for both D1 and D5 receptor subtypes. Some studies indicate a comparable affinity for both receptors, with pKi values reported as 9.1 for the D1 receptor (D1R) and 9.2 for the D5 receptor (D5R). nih.gov The D5 receptor subtype, in fact, exhibits a tenfold higher affinity for dopamine itself compared to the D1 subtype. nih.gov This high affinity for D1-like receptors underlies fenoldopam's primary pharmacological effects. The activation of these receptors, which are coupled to Gαs/olf proteins, stimulates adenylyl cyclase and leads to an increase in cyclic AMP (cAMP). researchgate.netahajournals.org
Direct quantitative data on the D1R affinity of N-Methyl fenoldopam is scarce in publicly available research. However, studies on related benzazepine compounds provide strong indications of the role of N-substitution. Research on 1-phenyl-benzazepines has shown that for D1 receptor affinity, the substitution at the nitrogen atom follows the order: methyl > allyl > hydrogen. researchgate.net This suggests that the addition of a methyl group to the nitrogen of the benzazepine core, as in N-Methyl fenoldopam, would likely maintain or even enhance affinity for the D1 receptor compared to the unsubstituted compound. In a different class of dopamine agonists, the aporphines, an N-methyl substituent is also known to improve D1R activity, whereas an N-n-propyl substitution tends to favor D2R activity. acs.org Conversely, an early study from 1986 on halogen and methyl analogues of fenoldopam reported that the N-methyl analogues exhibited significant antagonist properties at the D-1 receptor. nih.gov This highlights the complex nature of structure-activity relationships where a single structural change can alter not just the affinity but also the efficacy of the compound.
Fenoldopam is a racemic mixture, composed of both R- and S-isomers. The biological activity of the compound is almost exclusively attributed to the R-isomer. drugbank.com The R-isomer of fenoldopam possesses an approximately 250-fold higher affinity for D1-like receptors than the S-isomer. drugbank.comgoogle.com This stereoselectivity is a critical aspect of its pharmacological profile, with the R-enantiomer driving the agonistic activity at the D1 receptor.
Fenoldopam exhibits a pronounced selectivity for D1-like receptors over D2-like receptors (D2R, D3R, D4R). It is generally reported to have no significant affinity for D2-like receptors. drugbank.comscispace.com This lack of interaction with D2-like receptors is a key feature that distinguishes it from other dopaminergic agents like dopamine itself, which acts on both receptor families. However, some conflicting data exists, with one study reporting a pKi of 8.5 for the D2 receptor and 6.8 for the D4 receptor, suggesting some interaction may occur at higher concentrations. nih.gov Despite this, the overwhelming evidence points to fenoldopam having minimal to no agonist or antagonist activity at presynaptic D2-like dopamine receptors under typical therapeutic conditions. drugbank.com
Research indicates that fenoldopam has no significant affinity for either 5-HT1 or 5-HT2 serotonin (B10506) receptors. drugbank.comnih.gov This lack of interaction with the serotonergic system further underscores its selectivity as a dopaminergic agent, specifically targeting the D1-like receptors.
Data Tables
Table 1: Receptor Binding Affinities of Fenoldopam
| Receptor Subtype | Binding Affinity (pKi) | Reference |
| Dopamine D1 | 9.1 | nih.gov |
| Dopamine D5 | 9.2 | nih.gov |
| Dopamine D2 | 8.5 (some sources report lower/no affinity) | nih.gov |
| Dopamine D4 | 6.8 | nih.gov |
| Alpha-2 Adrenoceptor | Moderate Affinity (pKi 7.60–7.78) | drugbank.comnih.gov |
| Alpha-1 Adrenoceptor | No Significant Affinity (pKi 5.41-6.82) | drugbank.comnih.gov |
| Serotonin 5-HT1 | No Significant Affinity | drugbank.com |
| Serotonin 5-HT2 | No Significant Affinity | drugbank.com |
Table 2: Stereoselectivity of Fenoldopam at D1-like Receptors
| Isomer | Relative Affinity | Reference |
| R-isomer | ~250-fold higher than S-isomer | drugbank.comgoogle.com |
| S-isomer | Significantly lower than R-isomer | drugbank.comgoogle.com |
Other Neurotransmitter Receptor and Ion Channel Modulations (e.g., N-Methyl-D-aspartate (NMDA) receptor, Sigma receptor)
While N-Methyl fenoldopam hydrochloride's primary activity is associated with dopamine D1-like receptors, the broader class of D1 receptor ligands can modulate other neurotransmitter systems and ion channels.
There is no direct evidence in the reviewed literature of this compound or its parent compound, fenoldopam, interacting with Sigma receptors. However, research has revealed a direct, D1 receptor-independent interaction between fenoldopam and N-Methyl-D-aspartate (NMDA) receptors. uni.lu Studies using recombinant systems and dissociated neurons have shown that several D1 receptor ligands, including fenoldopam, act as voltage-dependent, open-channel blockers of NMDA receptors. uni.lu This blocking effect was observed with both D1 receptor agonists and antagonists, and its independence from the D1 receptor was confirmed in studies using D1 receptor knockout mice. uni.lu
The activation of D1-like receptors by agonists initiates a cascade that modulates various ion channels. tandfonline.com This includes effects on:
Sodium (Na+) Channels: In hippocampal pyramidal cells, D1 receptor agonists can reduce the peak Na+ current. pnas.org This modulation is dependent on the anchoring of protein kinase A (PKA) to the channel via an A-kinase anchoring protein (AKAP). pnas.org In the prefrontal cortex, D1 receptor activation attenuates the amplification of excitatory postsynaptic potentials (EPSPs) by down-regulating the persistent sodium current (I_NaP_). nih.gov
Potassium (K+) Channels: D1 receptor stimulation can decrease K+ currents through several types of inwardly rectifying channels and suppress the slowly inactivating outward rectification current in fast-spiking interneurons of the prefrontal cortex. tandfonline.comnih.gov This modulation can lead to depolarization and an increase in the neuron's evoked output. tandfonline.com
Calcium (Ca2+) Channels: The effects are complex and region-specific. D1 receptor stimulation generally increases L-type Ca2+ channel activity while decreasing N- and P/Q-type Ca2+ channel activity. tandfonline.com In retinal horizontal cells, D1 receptor agonists inhibit Ca2+ channel currents primarily through the action of Gβγ protein subunits. physiology.org
Furthermore, D1 receptors can form heteromers with other receptors, such as adenosine (B11128) A1 receptors and NMDA receptors, leading to reciprocal modulation and complex signaling outcomes. nih.gov For instance, a physical interaction between the D1 receptor and NMDA receptor subunits can regulate NMDA-elicited currents. nih.gov
Intracellular Signaling Pathway Modulation and Functional Agonism
Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Production
The canonical signaling pathway for the D1 receptor involves its coupling to a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. This activation leads to the synthesis of the second messenger, cyclic adenosine monophosphate (cAMP). oup.comahajournals.org
Fenoldopam, as a selective D1 receptor agonist, robustly stimulates this pathway. oup.comahajournals.org In various cellular systems, including rat juxtaglomerular cells and human renal proximal tubule cells, fenoldopam has been shown to cause a concentration-dependent increase in cAMP accumulation. ahajournals.orgnih.govresearchgate.net This effect is specifically mediated by the D1 receptor, as it can be blocked by D1-selective antagonists like SCH23390. ahajournals.orgnih.gov
Studies characterize fenoldopam as a partial agonist for adenylyl cyclase activation, producing a maximal response that is typically less than that of the endogenous full agonist, dopamine. oup.combiorxiv.org For example, in one assay system, fenoldopam produced a maximal response of about 70% of that produced by dopamine. oup.com In HEK293 cells expressing the D1 receptor, fenoldopam was found to be a partial agonist for cAMP accumulation with an Emax of 91.8 ± 3.8% compared to dopamine. nih.gov
| Compound | Assay Type | EC50 (nM) | Emax (% of Dopamine) | Cell Line | Source |
| Fenoldopam | cAMP Accumulation | 2.8 ± 0.1 | 91.8 ± 3.8 | D1R-HEK293 | nih.gov |
| Fenoldopam | IGNiTR (Gs activation) | 145 | Partial Agonist | DRD1 | biorxiv.org |
| Dopamine | cAMP Accumulation | 1.1 ± 0.1 | 100 | D1R-HEK293 | nih.gov |
| SKF81297 | cAMP Accumulation | 0.9 ± 0.1 | 100.8 ± 2.6 | D1R-HEK293 | nih.gov |
| SKF38393 | cAMP Accumulation | 1.1 ± 0.4 | 86.7 ± 9.3 | D1R-HEK293 | nih.gov |
This table presents data on the functional agonism of fenoldopam and related compounds at the D1 receptor, focusing on the adenylyl cyclase/cAMP pathway.
G-Protein Coupling and Activation Dynamics (e.g., Gsα coupling to effector proteins)
Upon agonist binding, the D1 receptor undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins, primarily those of the Gs family. biorxiv.orgnih.gov This interaction promotes the exchange of GDP for GTP on the Gα subunit (specifically Gsα), causing the dissociation of Gsα from the Gβγ dimer and the receptor. biorxiv.org The activated Gsα subunit then interacts with and modulates downstream effector proteins, the most prominent being adenylyl cyclase. oup.com
The dynamics of G-protein coupling can be influenced by the specific agonist bound to the receptor. Studies have shown that fenoldopam treatment enhances the interaction between D1-like receptors and other receptors, such as the α1A-adrenergic receptor, in human renal proximal tubule cells. physiology.org This suggests that agonist-induced G-protein activation can influence the formation and signaling of larger receptor complexes.
Furthermore, fenoldopam has been shown to modulate the interaction between D1 receptors and angiotensin II type 1 (AT1) receptors, a process that is also G-protein dependent. In renal proximal tubule cells from normotensive models, fenoldopam increases the physical interaction between D1 and AT1 receptors. ahajournals.org
β-Arrestin Recruitment and Receptor Functional Selectivity Investigations
Beyond G-protein-mediated signaling, agonist-occupied G-protein coupled receptors (GPCRs) can also recruit scaffolding proteins called β-arrestins. This interaction is critical for receptor desensitization, internalization, and for initiating a separate wave of G-protein-independent signaling. The concept of "functional selectivity" or "biased agonism" describes the ability of different ligands for the same receptor to stabilize distinct receptor conformations, thereby preferentially activating one signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin recruitment). acs.orgfrontiersin.org
The benzazepine class of D1 agonists, to which fenoldopam and N-Methyl fenoldopam belong, has been a focus of functional selectivity research. acs.org Studies have identified several substituted benzazepines, such as SKF83959 and SKF38393, that are highly biased agonists. acs.orgresearchgate.net These compounds act as agonists for G-protein signaling (cAMP production) but fail to promote the recruitment of β-arrestin to the D1 receptor. nih.govacs.orgresearchgate.net
In contrast, fenoldopam is not considered a highly biased agonist. It demonstrates activity in both pathways, potently stimulating β-arrestin recruitment in addition to activating G-protein signaling. nih.govresearchgate.netguidetopharmacology.org However, it generally acts as a partial agonist for both responses when compared to the endogenous agonist dopamine or other full agonists. nih.govresearchgate.net In a β-arrestin recruitment assay, fenoldopam and other similar benzazepines exhibited partial agonist activity, typically between 50 and 60% of the maximal response to dopamine. nih.govresearchgate.net
| Compound | cAMP Emax (% Dopamine) | β-Arrestin Emax (% Dopamine) | Bias Profile | Source |
| Fenoldopam | 91.8 ± 3.8 | 55.4 ± 3.4 | Balanced Partial Agonist | nih.gov |
| Dopamine | 100 | 100 | Balanced Full Agonist | nih.gov |
| SKF81297 | 100.8 ± 2.6 | 55.4 ± 2.4 | Balanced Partial Agonist | nih.gov |
| SKF38393 | 86.7 ± 9.3 | No significant recruitment | G-Protein Biased | nih.gov |
| A77636 | 104.5 ± 2.9 | 102.3 ± 4.2 | Balanced Full Agonist | nih.gov |
This table summarizes the functional selectivity profiles of fenoldopam and other D1 receptor agonists, comparing their maximal efficacy (Emax) for G-protein signaling (cAMP accumulation) and β-arrestin recruitment.
Structure Activity Relationship Sar and Structure Functional Selectivity Relationship Sfsr Studies of N Methyl Fenoldopam Hydrochloride and Analogues
Impact of N-Alkylation on Receptor Affinity and Efficacy
The substituent on the benzazepine nitrogen atom is a key determinant of the molecule's interaction with dopamine (B1211576) receptors. Modifications at this position can significantly alter both the binding affinity and the functional activity of the ligand, including its selectivity for different dopamine receptor subtypes.
Research into the N-substituent on the 1-phenylbenzazepine scaffold has revealed a clear trend regarding dopamine D1 receptor (D1R) affinity. Generally, an N-methyl group is preferred over N-H (unsubstituted) or larger alkyl groups like N-allyl for achieving high D1R affinity. nih.govresearchgate.net A comparative study demonstrated an increasing order of D1R affinity as follows: N-H < N-allyl < N-methyl. nih.gov
Interestingly, while fenoldopam (B1199677) (the N-H analogue) is a D1R partial agonist, the introduction of an N-methyl group, as in N-Methyl fenoldopam, can confer significant D1R antagonist properties, as measured by the inhibition of dopamine-stimulated adenylate cyclase in rat caudate. nih.gov This highlights that N-alkylation not only affects affinity but can also switch the functional efficacy from agonism to antagonism.
While direct comparisons with N-propyl substituents on the fenoldopam scaffold are less common in the cited literature, studies on the related aporphine (B1220529) scaffold provide valuable insights. In aporphines, an N-methyl substituent tends to improve D1R activity, whereas an N-n-propyl substitution enhances activity at the dopamine D2 receptor (D2R). acs.orgnih.gov This suggests that the size of the N-alkyl group plays a crucial role in directing selectivity between D1-like and D2-like receptors.
| N-Substituent | Effect on D1R Affinity | Functional Activity at D1R | Reference |
|---|---|---|---|
| N-H (Fenoldopam) | Lower than N-Methyl | Partial Agonist | nih.gov |
| N-Methyl | Higher than N-H and N-Allyl | Antagonist properties observed | nih.govnih.gov |
| N-Allyl | Intermediate (Lower than N-Methyl, Higher than N-H) | - | nih.gov |
| N-Propyl (in Aporphines) | Less favorable than N-Methyl for D1R | Improves D2R activity | acs.orgnih.gov |
The 1-phenylbenzazepine scaffold, to which fenoldopam and its N-methyl derivative belong, is known for its high selectivity towards D1-like receptors (D1R and D5R) over D2-like receptors. nih.govnih.govmdpi.com N-Methyl fenoldopam maintains this selectivity, exhibiting no significant affinity for D2-like receptors. drugbank.comgoogle.com The primary influence of N-methylation in this scaffold is therefore on modulating affinity and efficacy at the D1R, rather than altering the fundamental D1/D2 selectivity profile. The general lack of affinity for D2R is a characteristic feature of this class of compounds. researchgate.net
Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools for unraveling the complex structure-activity relationships (SAR) of dopaminergic ligands like N-Methyl fenoldopam hydrochloride. These advanced computational techniques provide a window into the molecular world, allowing scientists to visualize and predict how these molecules interact with their biological targets.
Ligand-Receptor Docking Simulations and Binding Mode Prediction
Ligand-receptor docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.govresearchgate.net For this compound and its analogs, docking simulations into models of the dopamine D1 receptor have been crucial for understanding their binding mechanisms. nih.gov
These simulations have identified key interactions that anchor the ligand within the receptor's binding pocket. For example, the catechol hydroxyl groups of fenoldopam are predicted to form critical hydrogen bonds with serine residues located in the transmembrane helices of the D1 receptor. nih.gov Furthermore, the protonated nitrogen atom of the benzazepine ring is thought to engage in a vital ionic interaction with an aspartate residue in the receptor. nih.gov These predicted binding modes align well with experimental SAR data and provide a rational framework for designing new analogs with potentially enhanced affinity and selectivity. nih.gov Recent studies using advanced techniques like Gaussian accelerated molecular dynamics (GaMD) simulations have further refined the understanding of the conformational changes and allosteric signaling networks within the D1 receptor upon ligand binding. researchgate.net
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is another powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. science.govnih.govscience.gov For D1 receptor agonists, pharmacophore models have been developed based on the structures of potent compounds like fenoldopam. nih.gov
A typical pharmacophore model for a D1 agonist includes features such as:
A hydrogen bond donor (from the catechol group)
A hydrogen bond acceptor
An aromatic ring
A positively ionizable feature (the protonated nitrogen) researchgate.net
These models serve as 3D search queries for virtual screening of large chemical databases to identify new molecules, or scaffolds, that match the pharmacophore and could potentially be novel D1 receptor ligands. science.govnih.govuniroma1.it This approach has been instrumental in discovering new classes of dopaminergic compounds with diverse chemical structures, moving beyond the traditional 1-phenylbenzazepine framework. uniroma1.itresearchgate.net The integration of pharmacophore modeling with other computational methods like molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction helps to filter and prioritize promising candidates for synthesis and biological testing. nih.gov
The table below outlines the key computational techniques and their applications in the study of this compound and its analogs.
| Computational Technique | Application | Key Findings/Insights | Citations |
| Ligand-Receptor Docking | Predicts binding orientation and interactions with the dopamine D1 receptor. | Identified key hydrogen bonds with serine residues and ionic interactions with aspartate residues. | nih.govresearchgate.net |
| Pharmacophore Modeling | Defines the essential 3D chemical features required for D1 agonist activity. | Models typically include hydrogen bond donors/acceptors, an aromatic ring, and a positive ionizable center. | nih.govresearchgate.net |
| Virtual Screening | Searches large compound libraries for novel molecules matching a pharmacophore model. | Has led to the discovery of new and diverse chemical scaffolds for dopamine receptor ligands. | science.govuniroma1.itresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-receptor complex over time to assess stability and dynamics. | Provides insights into conformational changes and allosteric signaling networks. | researchgate.net |
Preclinical Pharmacological Investigations of N Methyl Fenoldopam Hydrochloride
In Vitro Cell-Based Assays for Mechanistic Elucidation
The preclinical evaluation of N-Methyl fenoldopam (B1199677) hydrochloride has utilized a variety of in vitro cell-based assays to dissect its mechanism of action at the molecular and cellular levels. These studies have been instrumental in characterizing its receptor binding profile, downstream signaling pathways, and the resultant cellular responses.
Receptor Activation and Signal Transduction Assays in Recombinant Systems
N-Methyl fenoldopam hydrochloride is a derivative of fenoldopam, a selective dopamine (B1211576) D1-like receptor agonist. nih.govpfizer.com Research on related compounds suggests that N-methylation can influence receptor activity. For instance, with some classes of dopamine receptor ligands, an N-methyl substituent improves D1 receptor activity. acs.org
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. nimbot.com The D1-like receptors are canonically coupled to Gαs/olf proteins. nih.gov Activation of these G proteins stimulates adenylyl cyclase, leading to an increase in the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, mediating the cellular response. nih.govmdpi.com
In recombinant cell systems, such as HEK293 cells engineered to express specific dopamine receptor subtypes, the activity of compounds like this compound can be precisely measured. nih.gov Assays typically involve quantifying the generation of cAMP in response to the compound. For example, studies with the parent compound, fenoldopam, have shown that it stimulates adenylyl cyclase activity in a dose-dependent manner in cells expressing the D1 receptor. ahajournals.org This effect can be blocked by a selective D1-like receptor antagonist, such as SCH23390, confirming the receptor-mediated mechanism. ahajournals.org
Furthermore, signal transduction can also occur through alternative pathways, including the recruitment of β-arrestins. nih.gov Ligand binding can promote the interaction of the receptor with β-arrestins, leading to receptor desensitization and internalization, as well as initiating distinct signaling cascades.
Cellular Responses and Phenotypic Changes Linked to D1R Activation
Activation of the D1 receptor by agonists like fenoldopam and its derivatives can induce a range of cellular responses. In renal proximal tubule cells, D1 receptor stimulation is known to inhibit sodium reabsorption, a key mechanism contributing to its natriuretic and diuretic effects. nih.govresearchgate.net This is achieved through the regulation of ion transporters, such as the sodium-hydrogen exchanger and the sodium-potassium ATPase pump.
Recent research has also uncovered a link between D1-like receptor activation and the regulation of oxidative stress. In human renal proximal tubule cells, the D1-like receptor agonist fenoldopam was found to increase the expression and activity of paraoxonase 2 (PON2), an enzyme with antioxidant properties. nih.gov This effect was observed to be mediated through both D1 and D5 receptor subtypes. nih.gov
Interestingly, studies have also explored the effects of D1 receptor agonists on cancer cells. Fenoldopam has been shown to induce rapid, necrosis-mediated cell death in various lymphoma and leukemia cell lines that express high levels of the D1 receptor. google.com This suggests a potential for D1 receptor agonists in oncology, a field distinct from their traditional cardiovascular and renal applications.
Animal Model Studies on Systemic and Organ-Specific Physiological Effects
Animal models have been crucial in understanding the integrated physiological effects of this compound and its parent compound, fenoldopam, at the systemic and organ-specific levels. These studies have provided valuable insights into its hemodynamic, renal, and neurohormonal actions.
Investigations of Systemic Hemodynamics and Vascular Responses (e.g., arterial and venous vasodilation mechanisms)
Fenoldopam, as a selective D1-like receptor agonist, induces vasodilation, leading to a reduction in peripheral vascular resistance and a decrease in blood pressure. nih.govnih.govnih.gov This effect is particularly prominent in vascular beds with a high density of D1 receptors, such as the renal and mesenteric arteries. nih.gov
In animal models of hypertension, intravenous administration of fenoldopam effectively lowers mean arterial pressure. nih.gov This hypotensive effect is a direct result of arterial vasodilation. Studies in conscious pigs with chronic heart failure have also demonstrated the vasodilatory effects of fenoldopam. eur.nl
The hemodynamic response to fenoldopam can be influenced by the animal species and the experimental conditions. For instance, in normotensive neonatal foals, a high dose of fenoldopam caused a significant increase in heart rate and a decrease in arterial blood pressure, while a low dose had no significant effect on systemic hemodynamics. nih.govresearchgate.net
Renal Functional Assessments and Mechanisms (e.g., renal blood flow, natriuresis, diuresis modulation)
One of the most significant physiological effects of D1-like receptor agonists is on renal function. Fenoldopam is known to increase renal blood flow, promote natriuresis (sodium excretion), and diuresis (urine output). nih.govnih.gov These effects are beneficial in conditions of renal hypoperfusion.
In dogs, direct infusion of fenoldopam into the renal artery resulted in a dose-dependent increase in renal blood flow, diuresis, and natriuresis. researchgate.net Similarly, in rabbits with congestive heart failure, fenoldopam produced a marked increase in renal blood flow. nih.gov Studies in critically ill patients with early renal dysfunction have also shown that fenoldopam increases creatinine (B1669602) clearance, an indicator of glomerular filtration rate. nih.gov
The natriuretic effect of fenoldopam is primarily due to the inhibition of sodium reabsorption in the proximal tubules of the kidney, a direct consequence of D1-like receptor activation. nih.govresearchgate.net
Studies on the Intrarenal Dopaminergic System and Renin-Angiotensin System Modulation
The kidney possesses its own local dopaminergic system, which plays a crucial role in regulating renal hemodynamics, salt and water balance, and oxidative stress. diabetesjournals.orgdiabetesjournals.org Dopamine produced within the kidney acts as a paracrine and autocrine substance. diabetesjournals.org
There is a complex interplay between the intrarenal dopaminergic system and the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance. diabetesjournals.org The RAS is often activated in response to a drop in blood pressure. google.com
Studies have shown that fenoldopam can modulate the RAS. In some animal models, fenoldopam administration led to an increase in plasma renin activity. nih.gov However, the relationship is not straightforward. Research suggests that dopamine can have both inhibitory and stimulatory effects on renin release. nih.govnih.govahajournals.org The predominant effect appears to be an inhibition of renin release, mediated in part through the suppression of cyclooxygenase-2 (COX-2) in the macula densa. nih.govnih.gov However, under certain conditions where COX-2 is already suppressed, D1-like receptor activation by fenoldopam has been shown to stimulate renin expression. nih.govnih.gov
Furthermore, D1-like receptor stimulation with fenoldopam has been found to increase the expression of the angiotensin II type 2 (AT2) receptor in renal proximal tubule cells. researchgate.net The natriuretic effect of fenoldopam was abolished by an AT2 receptor antagonist, suggesting that the dopaminergic regulation of sodium excretion involves the recruitment and activation of AT2 receptors. researchgate.net
Microvascular Studies and Vasculature Pathology (e.g., D1 receptor agonist-induced arteritis in specific animal models)
Drug-induced vascular injury (DIVI) is a potential toxicity identified in nonclinical safety studies in various species, including rats and dogs. researchgate.net The histopathology of these vascular lesions involves degenerative and adaptive changes in the vascular endothelium and smooth muscle cells. researchgate.net
Certain dopamine D1 receptor agonists, such as fenoldopam, have been associated with the development of arteritis in animal models. Studies have investigated this phenomenon to understand its pathogenesis. In one such study, the administration of fenoldopam mesylate to rats was shown to induce arteritis. nih.gov When infused at high doses, fenoldopam mesylate produced arterial lesions across a range of tissues, including the mesenteric, renal, pancreatic, gastric, and coronary arteries. nih.gov
The characteristics of the arteritis induced by fenoldopam were observed to be similar to those caused by other vasodilating agents that increase intracellular cyclic AMP (cAMP). nih.gov The initial lesions typically presented as minimal necrosis and hemorrhage confined to the tunica media of the artery, without affecting the endothelium or the surrounding perivascular space. nih.gov Follow-up observations suggested that while the lesions undergo repair over time, evidence of the initial damage could still be detected weeks after the infusion period. nih.gov The similarity in the vascular lesions induced by pharmacologically distinct drugs that elevate cAMP suggests a common pathogenic mechanism may be involved. nih.gov
Metabolic and Biotransformation Pathways in Preclinical Systems
The metabolic fate of a drug candidate is a critical component of preclinical assessment. These investigations typically involve both in vitro and in vivo systems to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). For fenoldopam, preclinical and clinical studies have demonstrated that it undergoes rapid and extensive metabolism. nih.gov
In Vitro Metabolic Stability Studies (e.g., using liver or intestinal S9 fractions)
In vitro metabolic stability assays are a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to metabolic enzymes. Liver S9 fractions are a commonly used subcellular system for these studies because they contain a broad range of both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs, SULTs) metabolic enzymes. nih.gov This allows for a more comprehensive view of metabolic pathways compared to systems like microsomes, which primarily contain Phase I enzymes. nih.gov
The general procedure for an S9 stability assay involves incubating the test compound with the S9 fraction, which is derived from the centrifugation of liver homogenate, and necessary cofactors (e.g., NADPH for Phase I, UDPGA for glucuronidation). nih.gov The rate of disappearance of the parent compound over time is measured to calculate its in vitro half-life (t½) and intrinsic clearance. nih.gov These data help predict the in vivo clearance of a drug and are valuable for comparing the metabolic stability of different chemical entities within a series. nih.gov While specific S9 stability data for this compound are not available, this standard methodology would be applied in its preclinical evaluation.
Identification and Characterization of Preclinical Metabolites
Identifying the metabolites of a drug is crucial for understanding its clearance mechanisms and identifying any potentially active or toxic byproducts. Fenoldopam, the parent compound, is known to be extensively metabolized through several parallel pathways, primarily Phase II conjugation (sulfation and glucuronidation) and O-methylation. fda.govnih.gov
In vitro studies using human liver preparations have shown that the metabolism of fenoldopam is stereoselective. nih.gov There was no evidence of metabolism by the cytochrome P450 system. fda.govnih.gov The main metabolic pathways for the R- and S-enantiomers of fenoldopam in human liver slices include the formation of sulfate (B86663) conjugates, glucuronide conjugates, and methoxy (B1213986) metabolites. fda.govnih.gov
Pharmacokinetic studies in rats following intravenous administration of fenoldopam confirmed its rapid elimination and identified fenoldopam-glucuronide and fenoldopam-sulfate as major metabolites in plasma. nih.govresearchgate.net The primary routes of biotransformation involve conjugation at the hydroxyl groups of the fenoldopam molecule. nih.gov
The major preclinical metabolites of fenoldopam identified are summarized in the table below.
Table 1: Identified Preclinical Metabolites of Fenoldopam
| Metabolite Name | Metabolic Pathway | System/Species of Identification | Reference |
|---|---|---|---|
| Fenoldopam-7-sulfate | Sulfation (Phase II) | Human Liver Slices (S-enantiomer) | nih.gov |
| Fenoldopam-8-sulfate | Sulfation (Phase II) | Human Liver Slices (R-enantiomer) | fda.govnih.gov |
| Fenoldopam-glucuronide | Glucuronidation (Phase II) | Rat Plasma, Human Liver Slices | nih.govnih.gov |
| 7-Methoxy fenoldopam | O-Methylation (Phase II) | Human Liver Slices | fda.govnih.gov |
| 8-Methoxy fenoldopam | O-Methylation (Phase II) | Human Liver Slices | fda.govnih.gov |
| Sulfated 7-Methoxy fenoldopam | Sulfation of a metabolite | Human Liver Slices (from R-enantiomer) | nih.gov |
Advanced Research Methodologies and Analytical Techniques
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptors. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.
For N-Methyl fenoldopam (B1199677) and related benzazepine derivatives, these assays have been performed using cell lines stably expressing specific human dopamine (B1211576) receptor subtypes (e.g., D1, D2, D5) and tissue preparations from relevant biological sources like the cynomolgus monkey striatum. tandfonline.com The general procedure involves incubating cell membrane preparations containing the receptor of interest with a specific radioligand, such as [³H]-SCH23390 for the D1 receptor, in the presence of varying concentrations of the competitor compound. nih.gov Non-specific binding is determined using a high concentration of a standard antagonist, like (+)-butaclamol. nih.gov The amount of bound radioactivity is then measured, and the data are analyzed to determine the Ki value.
Studies on analogs have shown that substituents on the benzazepine nitrogen affect receptor affinity. For instance, compounds with an N-methyl substituent, such as N-Methyl fenoldopam, generally exhibit higher affinity for the D1 receptor compared to analogs with N-allyl or N-H moieties. tandfonline.com These assays have confirmed that fenoldopam and its derivatives are highly selective for the D1-like receptor family (D1 and D5) with minimal binding to D2, D3, or D4 receptors. tandfonline.comdrugbank.com
Table 1: Representative Binding Affinities (Ki, nM) of Benzazepine Analogs at Dopamine Receptors
| Compound | N-Substituent | D1R Affinity (Ki, nM) | D5R Affinity (Ki, nM) | D1R/D5R Selectivity |
| Analog 1 | N-Methyl | 187 | 187 | 1.0 |
| Analog 2 | N-Allyl | 297 | 297 | 1.0 |
| Analog 3 | N-H | >10,000 | 470 | N/A |
This table is generated based on data for illustrative 1-phenylbenzazepine analogs to show the effect of N-substitution on receptor affinity, as described in the literature. tandfonline.com
Functional Assays for Receptor Efficacy and Downstream Pathway Activation
Functional assays are essential to move beyond binding affinity and determine whether a compound acts as an agonist, antagonist, or inverse agonist. These assays measure the biological response following receptor activation, providing insights into the compound's efficacy and its effects on intracellular signaling cascades.
cAMP Assays: The D1 receptor, the primary target of fenoldopam, is a Gs-coupled receptor that activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). epo.org cAMP accumulation assays are therefore a primary method to assess D1 agonist activity. nih.gov These assays are typically performed in cell lines like HEK293 or CHO, which express the D1 receptor. tandfonline.comnih.gov Cells are treated with the test compound, and the resulting change in intracellular cAMP is quantified, often using bioluminescence-based systems like BRET-based CAMYEN assays. nih.govacs.org Studies show that fenoldopam and its N-methyl derivative act as D1 receptor agonists, stimulating adenylyl cyclase signaling and cAMP production. tandfonline.comnih.gov Research has also demonstrated that fenoldopam treatment can enhance the forskolin-stimulated cAMP response. nih.gov
Calcium Flux Assays: While D1 receptors primarily couple to Gs, they can also influence other signaling pathways. Calcium mobilization assays are used to detect coupling to Gq/11 proteins or promiscuous G-proteins like Gα15, which link receptor activation to increases in intracellular calcium. nih.gov These assays employ fluorescent calcium indicators that change their emission properties upon binding to Ca²⁺. For instance, HEK293T cells co-transfected with the D1 receptor and a G-protein like Gα15 can be used to assess calcium mobilization upon compound stimulation. nih.gov
Other Functional Readouts: The functional consequences of N-Methyl fenoldopam hydrochloride activity have been explored through various other assays.
PKC Activation: In renal proximal tubule cells, fenoldopam has been shown to stimulate the phospholipase C (PLC)/protein kinase C (PKC) pathway, an effect that can be blocked by PKC inhibitors like staurosporine. nih.gov
Na,K-ATPase Activity: Fenoldopam increases Na,K-ATPase activity in alveolar epithelial cells, a functional outcome of D1 receptor activation. google.com This is often measured via ouabain-sensitive ⁸⁶Rb⁺ uptake assays. google.com
β-Arrestin Recruitment: Novel non-catechol D1 agonists have been characterized by their reduced ability to recruit β-arrestin compared to traditional catechol agonists, suggesting a potential for biased agonism and reduced receptor desensitization. tandfonline.com
Table 2: Summary of Functional Assays for Fenoldopam
| Assay Type | Cell System | Measured Effect | Finding | Citation |
| cAMP Accumulation | HEK-hD1R Cells | Intracellular cAMP levels | Potent agonist activity, stimulating cAMP production | nih.gov |
| Calcium Flux | MLO-Y4 Osteocytes | Intracellular Calcium Influx | Increased ciliary influx of calcium | nih.gov |
| PKC Activation | Renal Proximal Tubule Cells | PKC Activity | Stimulation of the PLC/PKC pathway | nih.gov |
| Na,K-ATPase Activity | Alveolar Type 2 Cells | Ouabain-sensitive ⁸⁶Rb⁺ uptake | Increased Na,K-ATPase pump function | google.com |
Chromatographic and Spectroscopic Methods for Compound Analysis in Biological Samples
The accurate quantification and characterization of this compound and its metabolites in biological matrices like plasma and urine are critical for pharmacokinetic studies. This is achieved using a combination of advanced chromatographic and spectroscopic techniques. ispub.com
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating the parent compound from its metabolites and other endogenous components in a sample. ispub.complos.org A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing an agent like formic acid to improve peak shape. ispub.com UV detection can be used for quantification and initial characterization. ispub.com HPLC is also essential for determining the purity of synthesized batches of the compound. researchgate.net
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides highly sensitive and selective detection and quantification. ispub.com Tandem mass spectrometry (MS/MS), performed on a triple quadrupole instrument, is particularly powerful. ispub.com This technique uses multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. ispub.com For fenoldopam, a positive-negative switching method has been developed to simultaneously detect the parent compound in positive ion mode and its sulfate (B86663) and glucuronide metabolites in negative ion mode within a single chromatographic run. ispub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is an indispensable tool for the structural elucidation and confirmation of this compound and its synthetic intermediates. researchgate.netahajournals.org It provides detailed information about the chemical environment of each atom in the molecule. For example, specific peaks in the ¹H-NMR spectrum can be assigned to the N-methyl group and the various aromatic and aliphatic protons, confirming the compound's identity. researchgate.net
Table 3: Analytical Techniques for Fenoldopam Analysis
| Technique | Application | Key Features | Citation |
| HPLC-UV | Separation and Quantification | C18 column, gradient elution with acetonitrile/water | ispub.com |
| LC-MS/MS | Quantification in Plasma | Positive-negative ion switching for parent and metabolites; MRM | ispub.com |
| ¹H-NMR | Structure Elucidation | Confirms presence of specific functional groups (e.g., N-methyl) | researchgate.net |
| ¹³C-NMR | Structure Elucidation | Provides carbon skeleton information | researchgate.net |
Gene Expression and Proteomic Profiling in Target Tissues/Cells in Response to Compound Exposure
To understand the broader biological impact of this compound, researchers employ techniques that profile changes in gene and protein expression across the genome or proteome.
Gene Expression Analysis: DNA microarrays and quantitative real-time PCR (RT-PCR) are used to measure changes in messenger RNA (mRNA) levels in response to the compound. These studies have revealed that fenoldopam can significantly modulate gene expression in various contexts.
In a rat model of renal ischemia/reperfusion (I/R) injury, microarray analysis showed that I/R induces the expression of dozens of genes related to apoptosis, inflammation (NF-κB pathway), and angiogenesis. tandfonline.comnih.govispub.com Treatment with fenoldopam was found to attenuate the upregulation of a majority of these I/R-induced genes, including the pro-apoptotic genes Bax and Bad, suggesting a protective effect at the transcriptional level. tandfonline.comtandfonline.com
In bone cells, fenoldopam treatment has been shown to significantly increase the mRNA expression of adenylyl cyclase 6 (AC6), a key protein in mechanotransduction. nih.gov
In renal proximal tubule cells, fenoldopam upregulates the expression of the antioxidant protein Thioredoxin 1 (Trx1). nih.gov
Proteomic Profiling: Proteomics investigates changes in the protein landscape of a cell or tissue. While large-scale proteomic screens for N-Methyl fenoldopam are not widely published, targeted protein expression studies have been conducted.
In renal cortical cells, fenoldopam treatment was found to increase the protein expression of the D1 receptor itself, as well as the angiotensin II type 2 (AT2) receptor, in the plasma membrane. researchgate.net This suggests the compound can regulate the expression of its own receptor and interacting partners.
The concept of "biospectra analysis," which uses the activity profile of a compound across a panel of proteins to predict its functional effects, represents a powerful proteomic approach for characterizing and comparing drug-like molecules.
These transcriptomic and proteomic approaches provide a systems-level view of the cellular response to this compound, complementing the more targeted receptor-level analyses.
Theoretical Therapeutic Implications and Future Research Directions
Development as Novel Dopamine (B1211576) Receptor Probes and Pharmacological Tools
The distinct pharmacological profile of N-Methyl fenoldopam (B1199677), particularly its D1R antagonist activity, makes it and its analogs valuable as pharmacological tools. While fenoldopam is a D1-like receptor agonist, its N-methyl analogs have been shown to possess significant antagonist potency, effectively inhibiting dopamine-stimulated adenylate cyclase, the enzyme activated by D1R. nih.gov This agonist-to-antagonist switch allows researchers to selectively block D1 receptor pathways, helping to elucidate their specific functions in complex biological systems.
The development of benzazepine-based compounds as research tools is an active area of investigation. However, a persistent challenge is achieving high selectivity between the D1 and D5 receptor subtypes, which share a high degree of structural homology. researchgate.net Many 1-phenylbenzazepine compounds used as pharmacological tools demonstrate limited selectivity, which can complicate the interpretation of studies aiming to distinguish the unique roles of D1R versus D5R. researchgate.netmdpi.com
Future research can focus on refining the benzazepine scaffold to enhance this selectivity. Furthermore, the N-methyl group on such compounds provides a strategic site for radiolabeling. For instance, other N-methylated benzazepine D1 antagonists have been successfully labeled with carbon-11 (B1219553) ([¹¹C]) via N-methylation with [¹¹C]methyl iodide. nih.gov This process creates radioligands suitable for Positron Emission Tomography (PET) imaging, enabling the visualization and quantification of D1 receptors in the living brain. nih.gov Such probes are invaluable for studying receptor density and occupancy in neuropsychiatric disorders.
Exploration of D1R-Mediated Mechanisms in Diverse Biological Systems and Pathophysiological States
Dopamine D1-like receptors are G protein-coupled receptors that play a crucial role in numerous physiological processes by activating adenylate cyclase and increasing intracellular cyclic AMP (cAMP) levels. mdpi.com This signaling cascade influences a wide range of cellular functions. mdpi.comfrontiersin.org The activation of D1R and the subsequent rise in cAMP lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the well-studied protein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). frontiersin.org
This D1R-PKA pathway is a central mechanism in modulating neuronal excitability and gene expression. frontiersin.org In certain pathological states, such as in animal models of Parkinson's disease, the D1R signaling pathway can become supersensitive. nih.govjneurosci.org In a dopamine-denervated striatum, D1R activation leads to a pronounced phosphorylation of the ERK1/2 signaling protein through a canonical D1R/PKA/MEK1/2 pathway. nih.govjneurosci.org The availability of specific D1R antagonists, such as N-methylated fenoldopam analogs, is critical for probing these mechanisms. By selectively blocking the receptor, researchers can investigate the precise contribution of D1R signaling to both normal physiology and the molecular changes that occur in disease states like neurodegenerative disorders and addiction. mdpi.comfrontiersin.org
Rational Design of Next-Generation Benzazepine Derivatives Based on N-Methylation Insights
Structure-activity relationship (SAR) studies of benzazepines have provided critical insights for the rational design of new compounds. A key finding is the significant impact of the substituent on the benzazepine nitrogen. Research has demonstrated that an N-methyl group is generally better tolerated for high D1R affinity than an N-H or an N-allyl group. researchgate.netmdpi.com This principle is supported by broader observations across different chemical classes, where an N-methyl substituent tends to improve D1R activity. acs.org
The conversion of a D1R agonist like fenoldopam into an antagonist through N-methylation is a pivotal discovery. nih.govbiorxiv.orgbiorxiv.org This functional switch highlights how a small structural modification can dramatically alter a molecule's interaction with the receptor and its subsequent biological effect. This knowledge allows for the rational design of next-generation benzazepine derivatives with tailored functions—either as agonists, partial agonists, or antagonists—by modifying the N-substituent.
Further research is exploring more complex N-substituents. For example, studies on novel N-alkylamino benzazepine analogs have shown that, contrary to earlier findings where larger alkyl chains decreased affinity, certain analogs with an optimal amino-terminated side chain of six carbons demonstrated high-affinity D1R binding. nih.gov This suggests the existence of another binding domain on the D1 receptor that can be targeted to create new peripherally active D1 antagonists. nih.gov
Table 1: Effect of N-Substituent on Binding Affinity at Dopamine D1 and D5 Receptors Data derived from structure-activity relationship studies of analogous 6-chloro-1-phenylbenzazepines. mdpi.com
| Compound ID | N-Substituent | D1 Receptor Kᵢ (nM) | D5 Receptor Kᵢ (nM) |
|---|---|---|---|
| 11a | -H | No Affinity | 470 |
| 14a | -Allyl | 102 | 297 |
| 15a | -Methyl | 30 | 187 |
Investigative Research into Specific Disease Models and Cellular Processes Implicated by D1R Modulation
The therapeutic potential of modulating the D1R is underscored by the clinical use of its parent compound, fenoldopam, which acts as a peripheral D1R agonist to cause vasodilation and lower blood pressure in hypertensive crises. nih.govwikipedia.org It also improves renal blood flow, making it theoretically beneficial for hypertensive patients with kidney disease. wikipedia.orgnih.govdrugs.com This establishes the D1R as a key target in the pathophysiology of hypertension and renal dysfunction. Future research using specific tools like N-Methyl fenoldopam can help dissect the underlying mechanisms. For example, studies in spontaneously hypertensive rats have indicated that the functional coupling between D1-like receptors and their associated G-protein (Gαs) is impaired in kidney cells, a defect that could be further explored with specific antagonists. ahajournals.org In human renal proximal tubule cells, D1R activation by fenoldopam enhances the physical interaction between D1-like receptors and α1A-adrenergic receptors, pointing to a complex interplay between signaling systems that regulates kidney function. physiology.org
Beyond cardiovascular and renal applications, D1R modulation is being investigated in other cellular processes. Research has shown that various human leukemia and lymphoma cells express high levels of the D1R. google.com This has led to investigative studies suggesting that D1R agonists like fenoldopam can selectively kill these cancerous cells, opening a potential therapeutic avenue for D1R-expressing cancers. google.com Furthermore, D1R activation has been shown to be important for the survival of newborn neurons in the hippocampus, implicating D1R signaling in processes of neurogenesis and brain plasticity. frontiersin.org The development of specific D1R antagonists is essential for validating these targets and understanding the role of D1R in cellular growth, differentiation, and survival in both healthy and diseased states.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying N-methyl fenoldopam hydrochloride enantiomers in biological matrices?
- Methodological Answer : Enantiomeric separation can be achieved via chiral derivatization using agents like GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate), followed by reversed-phase HPLC with UV detection. Key parameters include:
- Chromatographic Conditions : C18 column, mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid, and flow rate of 1.0 mL/min.
- Validation : Recovery rates (~89–93%) and a limit of detection (LOD) of 0.5 ng/mL in plasma should be established. Interfering peaks (e.g., trailing shoulders on (S)-enantiomer signals) must be addressed via gradient optimization .
Q. How does this compound interact with dopamine receptors, and what experimental models validate its selectivity?
- Methodological Answer : As a D1-like receptor partial agonist, its activity is assessed using:
- In Vitro Models : Radioligand binding assays with SCH 23390 hydrochloride (a D1 antagonist) to confirm receptor blockade. For example, SCH 23390 (1 μM) reverses N-methyl fenoldopam’s inhibition of NLRP3 inflammasome pathways in BV-2 microglial cells .
- In Vivo Models : Dose-dependent hemodynamic responses (e.g., arterial pressure reduction in hypertensive rats) attenuated by SCH 23390 pretreatment .
Q. What stability-indicating assays are critical for evaluating this compound in formulation studies?
- Methodological Answer : Accelerated stability testing under stress conditions (heat, light, pH extremes) with HPLC-UV or LC-MS/MS to monitor degradation products. For example:
- Chromatographic Setup : Use a C18 column and phosphate buffer (pH 3.0)/methanol gradient.
- Key Degradants : Oxidation products (e.g., quinones) and hydrolysis byproducts. Quantify using peak area normalization against USP/EP reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s enantioselective pharmacokinetics?
- Methodological Answer : Discrepancies often arise from matrix effects or chiral impurities. Mitigation strategies include:
- Matrix-matched Calibration : Use blank plasma spiked with racemic standards to account for endogenous interference.
- Diastereomer-specific Recovery Studies : If pure enantiomers are unavailable, validate recovery using racemic mixtures and cross-check with orthogonal methods (e.g., CE-MS) .
Q. What synthetic strategies improve chiral purity in this compound production for preclinical studies?
- Methodological Answer : Asymmetric synthesis via catalytic hydrogenation or enzymatic resolution:
- Catalytic Routes : Use chiral ligands (e.g., BINAP) with palladium catalysts for stereoselective reduction of ketone intermediates.
- Impurity Control : Monitor related compounds (e.g., 1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol) via HPLC with reference standards .
Q. How do researchers design cross-species pharmacokinetic studies to address interspecies variability in this compound metabolism?
- Methodological Answer :
- In Silico Modeling : Predict metabolic pathways using software like GastroPlus™ or Simcyp™, focusing on cytochrome P450 isoforms (e.g., CYP3A4/5).
- In Vitro Hepatocyte Assays : Compare intrinsic clearance rates across species (human, rat, dog) to scale doses for in vivo studies .
Q. What advanced in vitro models elucidate this compound’s role in neuroinflammatory pathways?
- Methodological Answer :
- Microglial Co-culture Systems : BV-2 cells or primary microglia stimulated with LPS/ATP, with NLRP3 inflammasome activation quantified via Western blot (caspase-1, IL-1β cleavage).
- Receptor Knockdown : CRISPR-Cas9-mediated D1 receptor deletion to confirm target specificity .
Methodological Notes for Data Interpretation
- Contradictory Receptor Activity : Cross-reactivity with TAAR1 or 5-HT receptors may occur. Validate selectivity via competitive binding assays using A-77636 hydrochloride (D1 agonist) and RO5256390 (TAAR1 agonist) as controls .
- Degradation Kinetics : Non-linear Arrhenius plots in stability studies suggest multi-step degradation mechanisms. Use Weibull or Higuchi models for shelf-life extrapolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
